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Compound of Interest

Compound Name: ML406

Cat. No.: B15622952 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract
ML406 is a small molecule inhibitor of 7,8-diaminopelargonic acid synthase (DAPA synthase),

encoded by the bioA gene in Mycobacterium tuberculosis. This enzyme is a critical component

of the biotin biosynthesis pathway, an essential metabolic route for the survival of the

bacterium. By targeting BioA, ML406 demonstrates significant anti-tubercular activity. This

document provides a comprehensive overview of the chemical properties, mechanism of

action, and key experimental data related to ML406, serving as a technical resource for

researchers in the field of tuberculosis drug discovery.

Chemical and Physical Properties
ML406 is a synthetic compound with the molecular formula C20H20N2O4 and a molecular

weight of 352.38 g/mol . Its chemical and physical properties are summarized in the table

below.
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Property Value

Molecular Formula C20H20N2O4

Molecular Weight 352.38 g/mol

IUPAC Name
1-(4-(4-(benzo[d][1][2]dioxole-5-

carbonyl)piperazin-1-yl)phenyl)ethanone

CAS Number 774589-47-8

Appearance Off-white to light yellow solid

SMILES
CC(=O)c1ccc(cc1)N1CCN(CC1)C(=O)c1ccc2O

COc2c1

Mechanism of Action: Inhibition of Biotin
Biosynthesis
ML406 exerts its anti-tubercular effect by inhibiting the BioA enzyme, a key pyridoxal 5'-

phosphate (PLP)-dependent transaminase in the Mycobacterium tuberculosis biotin

biosynthesis pathway. Biotin is an essential cofactor for carboxylase enzymes involved in fatty

acid biosynthesis and other vital metabolic processes. As mammals do not synthesize biotin

and instead obtain it from their diet, this pathway presents an attractive target for the

development of selective anti-bacterial agents.

The biotin biosynthesis pathway in M. tuberculosis involves a series of enzymatic reactions to

produce biotin from pimeloyl-CoA. ML406 specifically targets the second committed step in this

pathway, the conversion of 7-keto-8-aminopelargonic acid (KAPA) to 7,8-diaminopelargonic

acid (DAPA), catalyzed by BioA.
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Biotin Biosynthesis Pathway in M. tuberculosis and Inhibition by ML406.
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Biological Activity
ML406 demonstrates potent inhibition of the BioA enzyme and whole-cell activity against

Mycobacterium tuberculosis. The key activity data are summarized below.

Assay Activity

BioA Enzyme Inhibition (IC50) 30 nM

M. tuberculosis H37Rv Growth Inhibition (MIC) 3.2 µM

Experimental Protocols
Synthesis of ML406
ML406 can be synthesized via a one-step amidation reaction as described in the NIH Probe

Reports.
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Reactants

Reagents

Benzo[d][1,3]dioxole-5-carboxylic acid

Amidation Reaction

4-(4-acetylphenyl)piperazin-1-ium
2,2,2-trifluoroacetate

EDCI

N,N-Diisopropylethylamine

Dichloromethane (DCM)

Solvent

ML406
(1-(4-(4-(benzo[d][1,3]dioxole-5-carbonyl)piperazin-1-yl)phenyl)ethanone)

Click to download full resolution via product page

Synthetic Workflow for ML406.

Protocol:

To a solution of benzo[d][1][2]dioxole-5-carboxylic acid in dichloromethane, add 1-ethyl-3-(3-

dimethylaminopropyl)carbodiimide (EDCI) and N,N-Diisopropylethylamine.

Add 4-(4-acetylphenyl)piperazin-1-ium 2,2,2-trifluoroacetate to the reaction mixture.

Stir the reaction at room temperature until completion, monitored by an appropriate method

(e.g., TLC or LC-MS).

Upon completion, quench the reaction and perform an aqueous workup.
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Purify the crude product by column chromatography to yield ML406.

Coupled Fluorescent Dethiobiotin Displacement Assay
for BioA Inhibition
This assay determines the inhibitory activity of compounds against the BioA enzyme. It is a

coupled assay where the product of the BioA reaction, DAPA, is converted to dethiobiotin

(DTB) by the BioD enzyme. The produced DTB then displaces a fluorescently labeled DTB

probe from streptavidin, resulting in an increase in fluorescence.

Materials:

BioA enzyme

BioD enzyme

7-keto-8-aminopelargonic acid (KAPA)

S-adenosyl methionine (SAM)

ATP

Fluorescently-labeled dethiobiotin (Fl-DTB)

Streptavidin

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, 50 mM KCl, 5 mM MgCl2)

Test compound (ML406) dissolved in DMSO

384-well black plates

Protocol:

Prepare a reaction mixture containing BioA, BioD, KAPA, SAM, and ATP in the assay buffer.

Add the test compound (ML406) at various concentrations to the wells of the 384-well plate.
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Add a pre-incubated solution of streptavidin and Fl-DTB to the wells.

Initiate the reaction by adding the reaction mixture to the wells.

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

Measure the fluorescence intensity using a plate reader (e.g., excitation at 485 nm and

emission at 535 nm).

Calculate the percent inhibition based on the fluorescence signal of control wells (with and

without enzyme).

Determine the IC50 value by plotting the percent inhibition against the logarithm of the

compound concentration.

Mycobacterium tuberculosis H37Rv Growth Inhibition
Assay (MIC Determination)
This assay determines the minimum inhibitory concentration (MIC) of a compound required to

inhibit the growth of M. tuberculosis.

Materials:

Mycobacterium tuberculosis H37Rv strain

Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

and glycerol

Test compound (ML406) dissolved in DMSO

96-well microplates

Resazurin dye

Protocol:

Prepare a serial dilution of ML406 in Middlebrook 7H9 broth in a 96-well plate.
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Prepare an inoculum of M. tuberculosis H37Rv and adjust the turbidity to a McFarland

standard of 0.5.

Inoculate each well of the microplate with the bacterial suspension. Include positive (no drug)

and negative (no bacteria) controls.

Seal the plates and incubate at 37°C for 7 days.

After incubation, add resazurin solution to each well and incubate for an additional 24 hours.

Observe the color change in the wells. A blue color indicates no bacterial growth, while a

pink color indicates bacterial growth.

The MIC is defined as the lowest concentration of the compound that prevents the color

change from blue to pink.

Conclusion
ML406 is a valuable chemical probe for studying the biotin biosynthesis pathway in

Mycobacterium tuberculosis. Its potent and specific inhibition of the BioA enzyme makes it a

promising lead compound for the development of novel anti-tubercular agents. The

experimental protocols provided in this guide offer a framework for the synthesis,

characterization, and biological evaluation of ML406 and similar compounds targeting this

essential metabolic pathway. Further investigation into the in vivo efficacy and pharmacokinetic

properties of ML406 is warranted to assess its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [ML406: A Potent Inhibitor of Mycobacterium
tuberculosis Biotin Biosynthesis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15622952#ml406-molecular-weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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